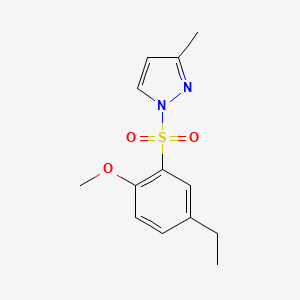
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene is a chemical compound that belongs to the class of organophosphorus compounds. It is a white crystalline powder that is widely used in scientific research applications due to its unique properties.
Mécanisme D'action
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene acts as a phosphonate ester, which makes it an excellent nucleophile. It can react with various electrophiles, including aldehydes, ketones, and epoxides, to form new compounds. Moreover, it can coordinate with metal ions to form stable complexes, which can be used in catalytic reactions.
Biochemical and Physiological Effects:
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been reported to have antiviral, anticancer, and antimicrobial properties. Moreover, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene offers several advantages for lab experiments. It is easy to synthesize, and the synthesis method offers a high yield and purity of the product. Moreover, it is stable under normal laboratory conditions and can be stored for an extended period. However, it has some limitations, including its toxicity and potential environmental hazards. Therefore, it should be handled with care, and proper safety measures should be taken.
Orientations Futures
There are several future directions for the use of 1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene in scientific research. It can be used in the synthesis of new biologically active compounds, including antiviral, anticancer, and antimicrobial agents. Moreover, it can be used in the preparation of metal complexes, which can be used in catalytic reactions. Furthermore, it can be used in the development of new materials, including polymers and composites, with unique properties. Overall, the future directions for the use of 1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene in scientific research are vast and promising.
Conclusion:
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene is a chemical compound that offers unique properties for scientific research applications. It is widely used in the synthesis of various compounds, including biologically active agents and metal complexes. Moreover, it exhibits various biochemical and physiological effects, including antiviral, anticancer, and antimicrobial properties. Although it has some limitations, it offers several advantages for lab experiments. The future directions for the use of 1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene in scientific research are vast and promising, making it an essential compound in the field of chemistry.
Méthodes De Synthèse
The synthesis of 1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene involves the reaction between benzene and diethyl phosphite in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization. This method offers a high yield and purity of the product.
Applications De Recherche Scientifique
1-Tert-butyl-4-(diethoxyphosphorylmethyl)benzene is widely used in scientific research applications due to its unique properties. It is used as a reagent in the synthesis of various compounds, including phosphonates, phosphates, and phosphine oxides. It is also used as a ligand in the preparation of metal complexes. Moreover, it is used in the synthesis of biologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Propriétés
IUPAC Name |
1-tert-butyl-4-(diethoxyphosphorylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25O3P/c1-6-17-19(16,18-7-2)12-13-8-10-14(11-9-13)15(3,4)5/h8-11H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQVJBHHMWKYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-tert-butylbenzylphosphonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

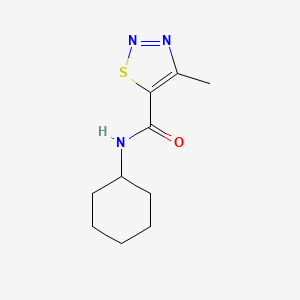
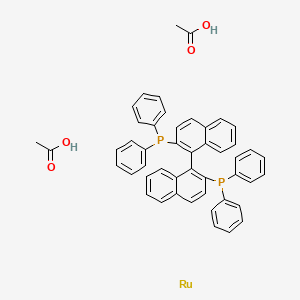


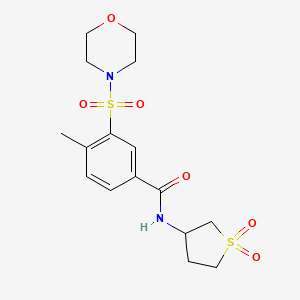
![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpiperidine-4-carboxamide](/img/structure/B2489110.png)
![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
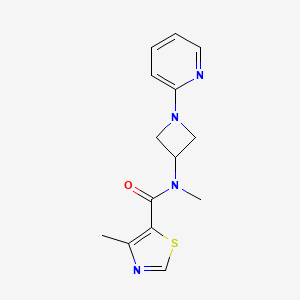
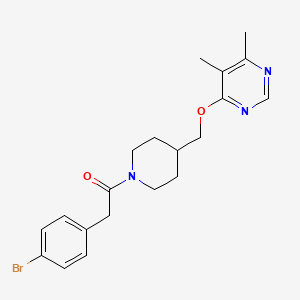
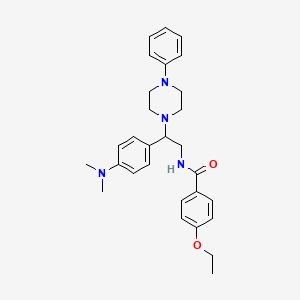
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2489122.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2489124.png)
